5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and an oxazole ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe final step involves the formation of the oxazole ring and the addition of the carbonitrile group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the piperazine moiety.
Substitution: Halogenation or other substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-(4-Acetylpiperazin-1-yl)pentanoic acid: Shares the piperazine moiety but differs in the rest of the structure.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C18H17ClN4O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H17ClN4O2/c1-13(24)22-8-10-23(11-9-22)18-16(12-20)21-17(25-18)7-4-14-2-5-15(19)6-3-14/h2-7H,8-11H2,1H3/b7-4+ |
InChI Key |
GMVHJKKAJFJIFW-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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